(Z)-N'-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N'-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H11Cl2FN4O and its molecular weight is 377.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Synthesis for Biological Activities
Antidiabetic Potential : A study synthesized a crystal, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, and evaluated its in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes. Molecular docking studies showed potent α-glucosidase inhibition, suggesting a more effective inhibitor compared to Acarbose (Karrouchi et al., 2021).
Anti-HSV-1 and Cytotoxic Activities : Research on pyrazole- and isoxazole-based heterocycles evaluated their antiviral activity against Herpes simplex type-1 (HSV-1), with a compound reducing viral plaques by 69%. This study highlights the therapeutic potential of such compounds in treating viral infections (Dawood et al., 2011).
Anticancer and Anti-inflammatory Properties : A study focused on synthesizing novel pyrazoles for their antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking indicated potential COX-2 inhibition and HRBC membrane stabilization, suggesting these compounds as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Material Science and Corrosion Inhibition
Corrosion Protection : Synthesized carbohydrazide-pyrazole compounds demonstrated significant corrosion protection efficiency for mild steel in HCl solution. The study employed electrochemical and computational approaches to elucidate the mechanisms behind their effectiveness (Paul et al., 2020).
Optical Properties : Research into substituted pyrazoly 1,3,4-oxadiazole derivatives investigated their absorption and fluorescence characteristics. This work contributes to the understanding of the optical properties of such compounds, which could be useful in developing materials for electronic and photonic applications (Lv et al., 2010).
Properties
IUPAC Name |
N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN4O/c18-13-2-1-3-14(19)12(13)9-21-24-17(25)16-8-15(22-23-16)10-4-6-11(20)7-5-10/h1-9H,(H,22,23)(H,24,25)/b21-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSKCDKZQCWWCK-NKVSQWTQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N\NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.